(2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal
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Overview
Description
“(2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal”, also known as DPPH, is a yellow crystalline powder. It has a molecular weight of 321.16 and its IUPAC name is (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(phenylhydrazono)propanal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10Cl2N2O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-20)19-18-11-4-2-1-3-5-11/h1-9,18H/b19-14+ . This indicates the molecular structure of the compound, including the positions of the atoms and the double bond between the 19th and 14th atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties may be available in specialized databases or safety data sheets.Scientific Research Applications
Synthesis and Structural Studies
The research on compounds structurally related to (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal has focused on their synthesis and structural characterization. For instance, Salian et al. (2018) synthesized chalcone derivatives through base-catalyzed Claisen-Schmidt condensation, characterizing them using FT-IR, elemental analysis, and X-ray diffraction. These compounds exhibited interesting intra-molecular hydrogen bonds and weak intermolecular interactions, as analyzed through Hirshfeld surfaces and electrostatic potential plots Salian et al., 2018.
Molecular Docking and Antimicrobial Activity
Viji et al. (2020) characterized a bioactive molecule similar in structure, focusing on its quantum chemical properties and biological functions. The study included molecular docking to identify hydrogen bonds and binding energy with different proteins, demonstrating antifungal and antibacterial effects. Such studies highlight the potential biomedical applications of these compounds Viji et al., 2020.
Reaction Transformations and Synthesis Pathways
Brovarets et al. (2004) explored transformations leading to the synthesis of phosphonium salts and cyclocondensation products, underscoring the versatility of related compounds in synthesizing a variety of chemical structures. This work exemplifies the potential of such compounds in synthetic organic chemistry Brovarets et al., 2004.
Quantum Chemical and Corrosion Inhibition Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to evaluate the corrosion inhibition performance of thiazole and thiadiazole derivatives on iron. This research demonstrates the application of related compounds in materials science, particularly in protecting metals from corrosion Kaya et al., 2016.
Anticancer and Antimicrobial Potential
Katariya et al. (2021) synthesized oxazole, pyrazoline, and pyridine clubbed compounds, showing significant anticancer and antimicrobial activities. Their work suggests the therapeutic potential of such compounds in developing new pharmaceutical agents Katariya et al., 2021.
Safety and Hazards
Future Directions
The future directions of research and applications involving this compound are not specified in the available sources. This compound could potentially be used in various fields, as indicated by its availability for purchase for pharmaceutical testing , but specific future directions would likely depend on the results of ongoing research.
properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-20)19-18-11-4-2-1-3-5-11/h1-9,20H/b14-9-,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGGZHSJZRDQ-IXFCOJHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal |
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